molecular formula C19H24N2O2S B7092622 N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide

Cat. No.: B7092622
M. Wt: 344.5 g/mol
InChI Key: CYYYDMGHIKJLFU-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-24-14-15-7-3-4-8-17(15)20-19(22)18-10-9-16(23-18)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYDMGHIKJLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1NC(=O)C2=CC=C(O2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine moiety. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step involves the reaction of the furan derivative with piperidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Attachment of the Methylsulfanylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction, where a suitable methylsulfanylmethyl halide reacts with the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: The compound can be used to study the interactions of furan and piperidine derivatives with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanylmethyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A similar compound with a phenylethyl group instead of the methylsulfanylmethyl group.

    2-(4-methylsulfonylphenyl)indole derivatives: Compounds with a similar sulfonylphenyl group but different core structures.

Uniqueness

N-[2-(methylsulfanylmethyl)phenyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide is unique due to the presence of the methylsulfanylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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